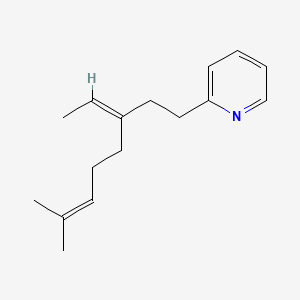

2-(3-Ethylidene-7-methyloct-6-enyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Ethylidene-7-methyloct-6-enyl)pyridine is an organic compound with the molecular formula C16H23N. It is characterized by a pyridine ring substituted with a complex aliphatic chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylidene-7-methyloct-6-enyl)pyridine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine with a suitable aliphatic halide under basic conditions. The reaction may proceed as follows:

Step 1: Preparation of the aliphatic halide precursor.

Step 2: Alkylation of pyridine using the prepared halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Step 3: Purification of the product through distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may include:

Continuous flow alkylation: Using a flow reactor to maintain consistent reaction conditions.

Catalytic enhancement: Employing catalysts to improve reaction rates and selectivity.

Purification: Utilizing advanced separation techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylidene-7-methyloct-6-enyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium amide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium amide in liquid ammonia.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated aliphatic pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Research indicates that compounds with similar structures to 2-(3-ethylidene-7-methyloct-6-enyl)pyridine often exhibit significant pharmacological properties. Pyridine derivatives are known for their roles as ligands in medicinal chemistry, potentially acting as inhibitors or modulators in various biological pathways. The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions, enhancing its reactivity and potential as a drug candidate.

Drug Development

The compound's structural attributes suggest it could interact with biological targets effectively. Interaction studies may focus on its binding affinity to receptors or enzymes, which could lead to the development of new therapeutic agents. For instance, the presence of multiple double bonds allows for reactions with electrophiles, which could be exploited in synthesizing novel pharmaceuticals.

Pesticide and Herbicide Development

Given the reactivity of similar compounds in agricultural chemistry, this compound may also be investigated for use as a pesticide or herbicide. The functional groups present in the compound could contribute to its effectiveness in targeting specific pests or weeds, making it a candidate for further research in agrochemicals.

Polymer Chemistry

The compound's ability to undergo polymerization reactions due to its aliphatic double bonds opens avenues for applications in materials science. By participating in cycloadditions or forming quaternary ammonium salts through reactions with alkyl halides, it could serve as a precursor for novel materials with specific properties.

Case Studies and Research Findings

While direct research on this compound is limited, studies on related pyridine derivatives provide valuable insights:

Pharmacological Studies

A study examining compounds similar to this compound demonstrated their efficacy as pharmacological agents through binding assays and activity evaluations on various biological targets. These findings suggest that further exploration of this compound could yield promising results in drug discovery .

Agricultural Efficacy

Research into the agricultural applications of pyridine derivatives has shown that certain compounds can effectively control pest populations while minimizing environmental impact. Investigating this compound within this context could enhance sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 2-(3-Ethylidene-7-methyloct-6-enyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

Receptor binding: Interaction with cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Ethylidene-7-methyloct-6-enyl)quinoline

- 2-(3-Ethylidene-7-methyloct-6-enyl)isoquinoline

- 2-(3-Ethylidene-7-methyloct-6-enyl)pyrimidine

Uniqueness

2-(3-Ethylidene-7-methyloct-6-enyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Its structural features enable unique interactions with biological targets and make it a valuable compound for various applications.

Biological Activity

2-(3-Ethylidene-7-methyloct-6-enyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse research sources.

Chemical Structure and Properties

The compound has a complex structure characterized by its pyridine ring and an ethylidene side chain. The structural formula can be represented as follows:

This structure contributes to its interaction with biological systems, particularly through receptor binding and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with various biological receptors and enzymes. Research indicates that it may exhibit the following activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production and promoting anti-inflammatory responses.

- Antioxidant Properties : Its ability to scavenge free radicals suggests a role in protecting cells from oxidative stress.

Binding Affinity Studies

Interaction studies focusing on the binding affinity of this compound to various receptors have revealed significant insights into its potential therapeutic applications. For instance, preliminary data indicate that it may bind effectively to certain G-protein coupled receptors (GPCRs), which are crucial in mediating physiological responses.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Natural Products, researchers evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate against S. aureus |

| Standard Antibiotic (e.g., Penicillin) | 16 | Strong against S. aureus |

Study 2: Anti-inflammatory Mechanism

A research article published in Phytochemistry explored the anti-inflammatory effects of related compounds. The study found that these compounds inhibited the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a similar mechanism for this compound.

Properties

CAS No. |

97158-51-5 |

|---|---|

Molecular Formula |

C16H23N |

Molecular Weight |

229.36 g/mol |

IUPAC Name |

2-[(3E)-3-ethylidene-7-methyloct-6-enyl]pyridine |

InChI |

InChI=1S/C16H23N/c1-4-15(9-7-8-14(2)3)11-12-16-10-5-6-13-17-16/h4-6,8,10,13H,7,9,11-12H2,1-3H3/b15-4+ |

InChI Key |

NOJMLDMONYOFDF-SYZQJQIISA-N |

Isomeric SMILES |

C/C=C(\CCC=C(C)C)/CCC1=CC=CC=N1 |

Canonical SMILES |

CC=C(CCC=C(C)C)CCC1=CC=CC=N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.